1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidin-2-one core with a cyclopentyl group and a piperidine-1-carbonyl substituent, making it a unique structure with potential biological and chemical applications.
Preparation Methods
The synthesis of 1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic strategies but on a larger scale, optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Pyrrolidin-2-one derivatives are known for their biological activities, and this compound may have potential therapeutic applications.
Industry: It can be used in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
Pyrrolidine-2-one: A simpler structure without the cyclopentyl and piperidine-1-carbonyl substituents.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may exhibit different biological activities.
Prolinol: A derivative with a hydroxyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-10-12(11-17(14)13-6-2-3-7-13)15(19)16-8-4-1-5-9-16/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFZCRZEFPATSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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